molecular formula C16H18F3N3O2S B2968478 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 2320923-28-0

3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine

Cat. No. B2968478
CAS RN: 2320923-28-0
M. Wt: 373.39
InChI Key: MKXGKUDDYAADIM-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been thoroughly researched to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by inhibiting the production of certain inflammatory mediators that are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine has been shown to have potent antitumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory activity and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. However, the biochemical and physiological effects of this compound are not fully understood, and further research is needed to fully elucidate its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a promising compound for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine. One direction is to further elucidate its mechanism of action and the biochemical and physiological effects of this compound. Another direction is to study its potential use in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base. This reaction results in the formation of 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine. The second step involves the reaction of 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine with 1-methylpyrazole in the presence of a base. This reaction results in the formation of 3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine.

Scientific Research Applications

3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases. It has been shown to have potent antitumor activity and has been studied as a potential treatment for cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-21-10-13(9-20-21)12-4-3-7-22(11-12)25(23,24)15-6-2-5-14(8-15)16(17,18)19/h2,5-6,8-10,12H,3-4,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXGKUDDYAADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine

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